N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(m-tolyl)oxalamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(m-tolyl)oxalamide" involves the autocyclization of N-(3-bromopropyl)amides to form 5,6-dihydro-4H-1,3-oxazine hydrobromides. This process is carried out under neutral conditions in chloroform and is influenced by the presence of electron-donating amide α-substituents, which affect the efficiency of the autocyclization reaction . Although the specific synthesis of the title compound is not detailed in the provided papers, the methods described could be relevant to its synthesis, considering the structural similarities and the use of amide groups in the process.
Molecular Structure Analysis
The molecular structure of compounds similar to "N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(m-tolyl)oxalamide" can be complex. For instance, in the related compound "N-[2-(2-Chlorophenyl)-2-hydroxyethyl]propan-2-aminium hemioxalate," the asymmetric unit consists of an ammonium cation and a centrosymmetric oxalate anion. The ethylammonium group's C/C/N plane is nearly perpendicular to the benzene ring, with a dihedral angle of 88.72°. This perpendicular arrangement could suggest potential steric hindrance or electronic effects that might influence the compound's reactivity and interactions .
Chemical Reactions Analysis
The provided papers do not directly discuss the chemical reactions of "N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(m-tolyl)oxalamide." However, the synthesis paper implies that the compound may undergo nucleophilic substitution reactions, given the autocyclization of N-(3-bromopropyl)amides. This suggests that the title compound could potentially participate in similar reactions, depending on the presence and position of reactive groups within its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of "N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(m-tolyl)oxalamide" are not explicitly provided in the papers. However, the crystal structure of a related compound indicates that hydrogen bonding plays a significant role in the supramolecular assembly, forming tapes along the crystal axis. This implies that the title compound may also exhibit strong intermolecular interactions, which could affect its solubility, melting point, and other physical properties. The presence of chlorophenyl and tolyl groups may also influence the compound's hydrophobicity and electronic properties.
Scientific Research Applications
Synthetic Chemistry Applications
Research in synthetic chemistry has explored the synthesis and characterization of compounds structurally similar to N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(m-tolyl)oxalamide, demonstrating their relevance in developing new synthetic methodologies. For instance, Mamedov et al. (2016) described a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the versatility of oxalamides in synthetic organic chemistry and potentially offering routes to synthesize compounds including or related to the specified oxalamide (Mamedov et al., 2016).
Environmental Science Applications
In environmental science, the study of similar compounds has focused on their degradation processes, highlighting the potential environmental impact and degradation pathways of chlorophenyl compounds. For example, Sirés et al. (2007) investigated the electro-Fenton degradation of antimicrobials triclosan and triclocarban, presenting a method that could potentially apply to the degradation of chlorophenyl-containing compounds like N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(m-tolyl)oxalamide (Sirés et al., 2007).
Pharmaceutical Studies
While the request explicitly excluded drug use, dosage, and side effects, it's worth noting that related research has explored the structural analysis and potential biological activities of compounds with similar functional groups, which could inform pharmaceutical applications. For example, Basu Baul et al. (2009) conducted synthesis, structural characterization, and in vitro cytotoxicity studies of amino acetate functionalized Schiff base organotin(IV) complexes, indicating the potential for similar compounds to serve as anticancer drugs (Basu Baul et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-4-2-7-15(10-12)21-18(24)17(23)20-9-8-16(22)13-5-3-6-14(19)11-13/h2-7,10-11,16,22H,8-9H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXAXZQYAOVYTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(m-tolyl)oxalamide |
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